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molecular formula C14H30O B090644 7-Ethyl-2-methyl-4-undecanol CAS No. 103-20-8

7-Ethyl-2-methyl-4-undecanol

Cat. No. B090644
M. Wt: 214.39 g/mol
InChI Key: JKKBSZCOVNFRCQ-UHFFFAOYSA-N
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Patent
US06288288B1

Procedure details

In particular, the process of the invention is suitable for preparing 7-ethyl-2-methyl-4-undecanol (tetradecanol) by aldol condensation of methyl isobutyl ketone and 2-ethylhexanal at 90-110° C. in the presence of a 40-50% strength aqueous sodium hydroxide solution to form 7-ethyl-2-methylundec-5-en-4-one with subsequent hydrogenation to give the above-mentioned alcohol. The hydrogenation catalyst used here is, preferably, a nickel catalyst supported on kieselguhr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:4][CH2:5][CH:6]([OH:11])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2].C(C(CCCC)C=O)C.[OH-].[Na+]>C(C(C)=O)C(C)C>[CH2:1]([CH:3]([CH2:12][CH2:13][CH2:14][CH3:15])[CH:4]=[CH:5][C:6](=[O:11])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CCC(CC(C)C)O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=CC(CC(C)C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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